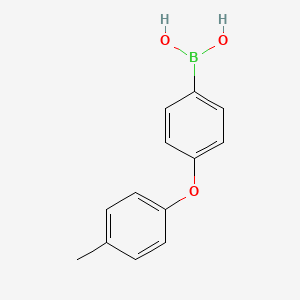
4-(p-Tolyloxy)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
Boronic acids, including 4-(p-Tolyloxy)phenylboronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported .科学研究应用
4-(p-Tolyloxy)phenylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including chiral alcohols, amines, and ketones. In addition, this compound has been used in the study of enzyme-catalyzed reactions, such as the synthesis of amides, esters, and thiols. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the modulation of protein-protein interactions.
作用机制
Target of Action
4-(p-Tolyloxy)phenylboronic acid, a derivative of phenylboronic acid, is known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . The compound has been used in the design of a robust delivery vector of the CRISPR-Cas9 system, showing great tumor-targeting performance .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, forming reversible complexes. This interaction is particularly significant in the presence of cis-diol containing molecules . The compound’s ability to form these complexes is a key aspect of its functionality.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the targets it interacts with. For instance, in the context of CRISPR-Cas9 delivery, the compound can affect the pathways related to gene editing . .
Pharmacokinetics
Phenylboronic acid, the parent compound of this compound, has been studied for its pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its targets and the nature of its interactions. In the context of CRISPR-Cas9 delivery, the compound can facilitate gene editing, leading to changes at the molecular and cellular levels . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of complexes between the compound and its targets . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as temperature and the presence of other substances in the environment.
实验室实验的优点和局限性
The use of 4-(p-Tolyloxy)phenylboronic acid in laboratory experiments has a variety of advantages and limitations. One of the main advantages of using this compound is its versatility; it can be used in a variety of scientific research applications. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is relatively expensive, and it can be difficult to obtain in large quantities.
未来方向
There are a variety of potential future directions for the use of 4-(p-Tolyloxy)phenylboronic acid in scientific research. One potential direction is the use of this compound in the study of enzyme-catalyzed reactions, such as the synthesis of amides, esters, and thiols. Another potential direction is the use of this compound in the study of biochemical and physiological processes, such as the regulation of gene expression and the modulation of protein-protein interactions. Finally, this compound could be used in the development of novel compounds, such as chiral alcohols, amines, and ketones.
合成方法
4-(p-Tolyloxy)phenylboronic acid can be synthesized using a variety of methods. One of the most commonly used methods is the direct reaction of p-toluenesulfonic acid with 4-bromophenol in the presence of potassium carbonate. This reaction yields this compound in high yields. Other methods of synthesis include the reaction of p-toluenesulfonic acid with 4-chlorophenol in the presence of potassium carbonate, and the reaction of p-toluenesulfonic acid with 4-fluorophenol in the presence of potassium carbonate.
安全和危害
属性
IUPAC Name |
[4-(4-methylphenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNVRIPFXSBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

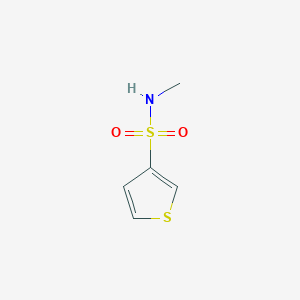
![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)
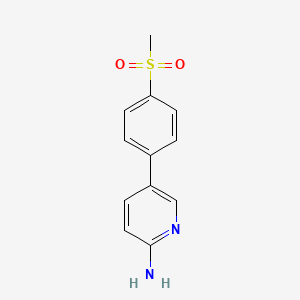
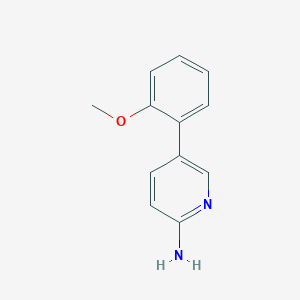


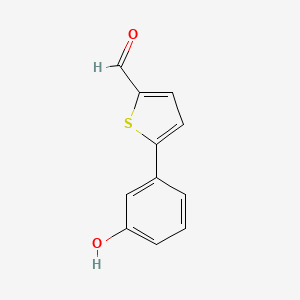

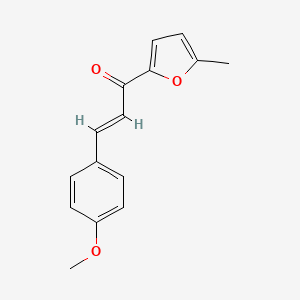
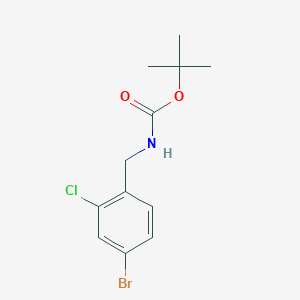
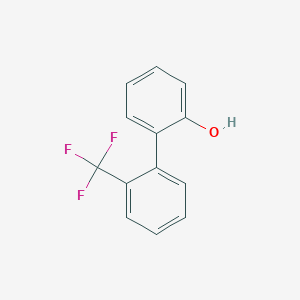

![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)